1-(4-Ethoxyphenyl)pyrazolidin-3-one
Description
Properties
CAS No. |
6107-54-6 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-10-5-3-9(4-6-10)13-8-7-11(14)12-13/h3-6H,2,7-8H2,1H3,(H,12,14) |
InChI Key |
PANPRQIHIBZDOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Ethoxyphenyl)pyrazolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 4-ethoxyphenylhydrazine with an α,β-unsaturated ester or ketone. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction can be carried out in solvents like ethanol or methanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized for large-scale production. One method involves the use of a ball mill for solvent-free synthesis. In this approach, 4-ethoxyphenylhydrazine and an α,β-unsaturated ester are ground together in the presence of a base. This method is environmentally friendly and reduces the use of harmful organic solvents .
Chemical Reactions Analysis
Cyclization and Ring Formation
The pyrazolidin-3-one core is synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds. A prominent method involves:
-
Reaction of arylhydrazines with fumarate derivatives under enzymatic catalysis (EDDS lyase), followed by acid-catalyzed cyclization (HCl, reflux) to form enantiomerically pure pyrazolidin-3-ones .
-
Key conditions :
| Cyclization Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Stepwise chemoenzymatic | EDDS lyase + HCl | 46–80 | >99% |
| One-pot chemoenzymatic | EDDS lyase + HCl | 61–70 | >99% |
Substitution Reactions
The ethoxyphenyl group and pyrazolidinone ring undergo nucleophilic substitution , enabling structural diversification:
-
Methoxy group replacement : The para-ethoxy substituent can be replaced with other groups (e.g., halogens, amines) under acidic or basic conditions.
-
Ring substitution : Modifications at the pyrazolidinone nitrogen or carbon positions are achievable using electrophilic reagents .
Example :
-
Reductive deoxygenation of hydroxylated intermediates (e.g., 4-hydroxypyrazolidinones) via catalytic hydrogenation (H2/Pd-C) to remove benzylic hydroxyl groups .
Oxidation and Reduction
The compound participates in redox reactions targeting its functional groups:
-
Oxidation :
-
Pyrazolidinone rings can be oxidized to form pyrazole derivatives using H2O2 or Br2.
-
Ethoxy groups may undergo oxidative cleavage to carboxylic acids under strong oxidants (e.g., KMnO4).
-
-
Reduction :
Acid/Base-Mediated Rearrangements
Under acidic conditions, the pyrazolidinone ring undergoes tautomerization or ring-opening reactions :
-
Acid-catalyzed ring opening : Prolonged exposure to HCl generates hydrazine-carboxylic acid intermediates, which can re-cyclize under controlled conditions .
Comparative Reactivity Insights
The ethoxy group enhances electron density in the phenyl ring, influencing reaction rates and regioselectivity. Compared to analogs like 5-(4-methoxyphenyl)pyrazolidin-3-one:
Scientific Research Applications
1-(4-Ethoxyphenyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antibacterial and antifungal properties.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. By inhibiting these enzymes, the compound exerts anti-inflammatory and analgesic effects. Additionally, it can interact with bacterial cell membranes, leading to antibacterial activity .
Comparison with Similar Compounds
1-(4-Chlorophenyl)pyrazolidin-3-one
- Substituent : Chlorine (-Cl), an electron-withdrawing group.
- Synthesis : Synthesized via solvent-free ball milling of 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base . This eco-friendly method contrasts with traditional solvent-based approaches.
- Properties : The chloro group increases polarity and may reduce lipophilicity compared to the ethoxy derivative. This could affect membrane permeability and bioavailability.
1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one
- Substituents : Isopropyl (-CH(CH₃)₂) at N1 and methoxy (-OCH₃) at C5.
- Biological Activity : Demonstrates anti-inflammatory, lipoxygenase inhibition, and cholecystokinin (CCK) receptor antagonist activities . The methoxy group, like ethoxy, is electron-donating but less lipophilic, while the bulky isopropyl group introduces steric hindrance.
1-(2-Chloroacetyl)pyrazolidin-3-one
- Substituent : Chloroacetyl (-COCH₂Cl) at N1.
- Reactivity : The chloroacetyl group enhances electrophilicity, making this compound a reactive intermediate for further functionalization . In contrast, the ethoxy derivative is more stable and suited for direct biological applications.
Physicochemical Properties
The ethoxy derivative’s calculated logP suggests better membrane permeability than the chloro analog but comparable to methoxy/isopropyl derivatives.
Biological Activity
1-(4-Ethoxyphenyl)pyrazolidin-3-one is a pyrazolidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a pyrazolidinone core structure with an ethoxy group attached to the phenyl ring. The general formula can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
Anti-inflammatory Activity
Research indicates that pyrazolidine derivatives exhibit significant anti-inflammatory properties. A study highlighted the ability of this compound to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to decreased production of prostaglandins, thereby reducing inflammation and pain .
Analgesic Effects
The analgesic properties of this compound have been explored through various experimental models. In animal studies, this compound demonstrated effective pain relief comparable to traditional analgesics like aspirin and ibuprofen . The mechanism is believed to involve central nervous system pathways that modulate pain perception.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. It has shown activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's effectiveness in inhibiting bacterial growth suggests its potential as an antimicrobial agent .
Antioxidant Properties
Recent studies have suggested that this compound possesses antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of diseases associated with oxidative damage .
Case Studies and Experimental Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
